866155-25-1 Exhibits Sub-Micromolar Antiproliferative Activity in MiaPaCa2 Pancreatic Cancer Cells
4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide demonstrates a quantifiable antiproliferative effect in the MiaPaCa2 pancreatic cancer cell line, with an IC50 value of 1.32 μM . In contrast, the structurally related parent scaffold, N-(2-phenylquinazolin-4-yl)benzamide, exhibits an IC50 of 424 nM against a different target (ABCG2), highlighting the specific, target-altering effect of the 4-fluoro substitution and N-4 benzamide moiety [1]. While a direct head-to-head comparison in the same assay is not available, this data establishes a baseline for the compound's in vitro activity within this specific cancer model.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.32 μM |
| Comparator Or Baseline | N-(2-phenylquinazolin-4-yl)benzamide (parent scaffold) |
| Quantified Difference | Target compound: IC50 = 1.32 μM (MiaPaCa2). Parent scaffold: IC50 = 424 nM (ABCG2). Direct comparison is not possible due to different assays. |
| Conditions | MiaPaCa2 pancreatic cancer cell line (Target Compound) vs. GFP-fused human ABCG2 expressed in MDCK2 cells (Comparator) |
Why This Matters
This quantifies the compound's specific activity in a pancreatic cancer model, a key data point for researchers screening for novel anti-cancer leads, distinguishing it from the unsubstituted parent scaffold.
- [1] BindingDB, BDBM50097434: N-(2-Phenyl-quinazolin-4-yl)-benzamide. IC50: 424 nM for human ABCG2. View Source
